5-Cyano-4-cyclopropoxy-N-methylpicolinamide
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Overview
Description
5-Cyano-4-cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . This compound is known for its unique structure, which includes a cyano group, a cyclopropoxy group, and a picolinamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-4-cyclopropoxy-N-methylpicolinamide typically involves the following steps:
Formation of the Picolinamide Core: The picolinamide core is synthesized through the reaction of picolinic acid with appropriate amines under specific conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Cyclopropoxy Group Addition: The cyclopropoxy group is added through an etherification reaction, where cyclopropanol is reacted with the picolinamide core in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-4-cyclopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Cyano-4-cyclopropoxy-N-methylpicolinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Cyano-4-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity and influencing cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-5-cyclopropoxy-N-methylpicolinamide: A structural isomer with similar properties.
5-Cyano-4-cyclopropoxy-N-ethylpicolinamide: A compound with an ethyl group instead of a methyl group, affecting its reactivity and applications.
Uniqueness
5-Cyano-4-cyclopropoxy-N-methylpicolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-cyano-4-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c1-13-11(15)9-4-10(16-8-2-3-8)7(5-12)6-14-9/h4,6,8H,2-3H2,1H3,(H,13,15) |
InChI Key |
YHUKBSWBVQTASI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=C(C(=C1)OC2CC2)C#N |
Origin of Product |
United States |
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